3-((Methylamino)methyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride
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Overview
Description
3-((Methylamino)methyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride is a compound belonging to the class of 1,2,4-benzothiadiazine 1,1-dioxides. These compounds are known for their diverse biological activities, including cardiovascular and hypertensive effects. They act as ATP-sensitive potassium channel openers and have been studied for their potential in treating various diseases .
Preparation Methods
The synthesis of 3-((Methylamino)methyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride typically involves the condensation of 2-chlorobenzenesulfonamide with heterocyclic methyl carbimidates obtained from heterocyclic carbonitriles. The intermediates formed in this reaction are substituted amidines, which are then cyclized to the corresponding 1,2,4-thiadiazine 1,1-dioxides in pyridine with the addition of DBU . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
3-((Methylamino)methyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing other heterocyclic compounds.
Biology: The compound has shown activity against bacteria, fungi, and Mycobacterium tuberculosis.
Medicine: It has potential as an anticancer and antitubercular agent.
Industry: The compound’s derivatives are used in the development of fungicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 3-((Methylamino)methyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride involves its role as an ATP-sensitive potassium channel opener. This activity leads to the inhibition of insulin release and has implications for its use in treating cardiovascular diseases . The compound also inhibits enzymes such as xanthine oxidase, HCV NS5B polymerase, and aldose reductase, contributing to its diverse biological effects .
Comparison with Similar Compounds
Similar compounds to 3-((Methylamino)methyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride include:
1,2,4-Pyridothiadiazine 1,1-dioxides: These compounds share similar biological activities but differ in their heterocyclic ring structure.
Chlorothiazide and Hydrochlorothiazide: These are well-known diuretic and antihypertensive agents with a similar 1,2,4-benzothiadiazine 1,1-dioxide scaffold.
Phthalazinone derivatives: These compounds are used in treating various diseases, including cancer and diabetes.
The uniqueness of this compound lies in its specific substitution pattern and its broad-spectrum biological activities.
Properties
IUPAC Name |
1-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-methylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S.ClH/c1-10-6-9-11-7-4-2-3-5-8(7)15(13,14)12-9;/h2-5,10H,6H2,1H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJXHNUTRMDGKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NS(=O)(=O)C2=CC=CC=C2N1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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